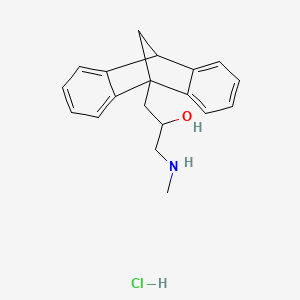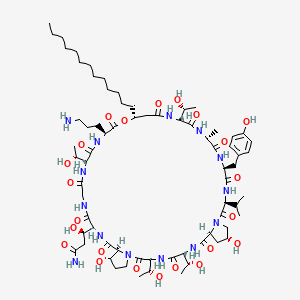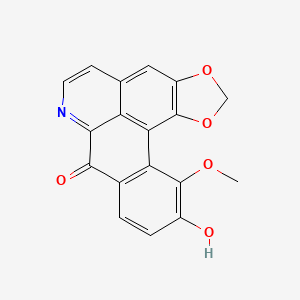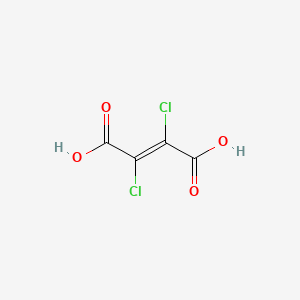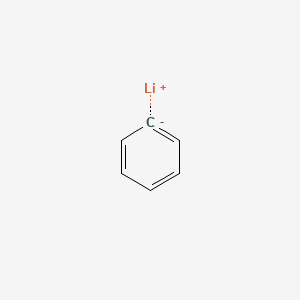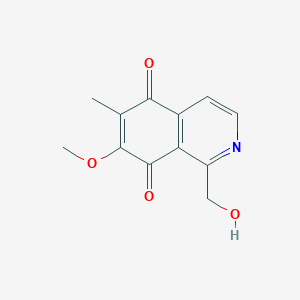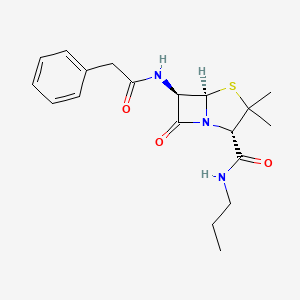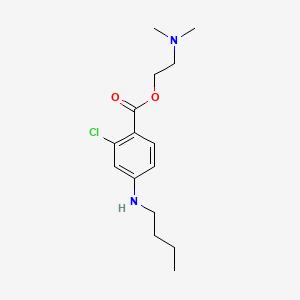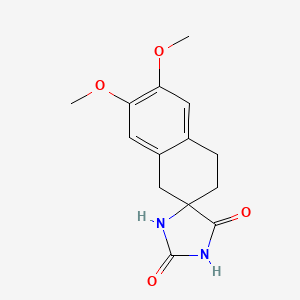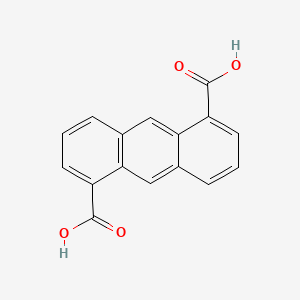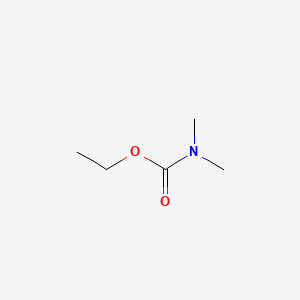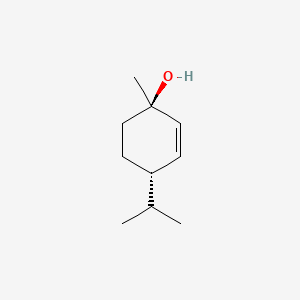
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-p-Menthen-1-ol is a p-menthane monoterpenoid.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, cis- is a natural product found in Cryptomeria japonica, Callicarpa americana, and other organisms with data available.
Scientific Research Applications
Stereochemical Interactions
- Muscarinic Receptor Binding : The stereochemistry of cyclohexenol derivatives, including trans-isomers, influences their binding affinity to muscarinic receptors. Isomers with specific configurations demonstrate considerable variations in affinity, which is crucial for understanding drug-receptor interactions (Barbier et al., 1995).
Chemical Reactions and Mechanisms
- Methyl Radical Loss Mechanism : Studies on cyclohexenol derivatives, including trans-2-cyclohexenol, show specific mechanisms involving hydrogen shifts and ring contraction, particularly in the loss of CH3· radicals (Lignac & Tabet, 1983).
- Interactions with Proteins : Research on similar compounds demonstrates how allergenic hydroperoxides interact with proteins, suggesting a radical mechanism in the epidermis leading to antigenic structures and allergic contact dermatitis (Lepoittevin & Karlberg, 1994).
- Optical Resolution of Ketones : Compounds related to trans-2-cyclohexenol have been employed in the optical resolution of ketones, highlighting their potential in stereoselective chemical synthesis (Solladié & Lohse, 1993).
Applications in Organic Synthesis
- Synthesis of Bicyclic Compounds : The reaction of trans-2-cyclohexenol derivatives in organic synthesis can lead to the formation of various cyclohexane and cyclopentane compounds, useful in creating more complex molecular structures (Bekkum et al., 2010).
Catalytic and Reactive Properties
- Catalytic Electronic Activation : Research demonstrates the use of 2-cyclohexen-1-ol in catalytic electronic activation, leading to the addition of stabilised nucleophiles to allylic alcohols. This represents a novel methodology in organic chemistry (Black et al., 2005).
properties
CAS RN |
29803-81-4 |
|---|---|
Product Name |
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans- |
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,4S)-1-methyl-4-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,8-9,11H,5,7H2,1-3H3/t9-,10-/m0/s1 |
InChI Key |
IZXYHAXVIZHGJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(C=C1)(C)O |
Canonical SMILES |
CC(C)C1CCC(C=C1)(C)O |
synonyms |
p-menth-2-en-1-ol quercivorol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



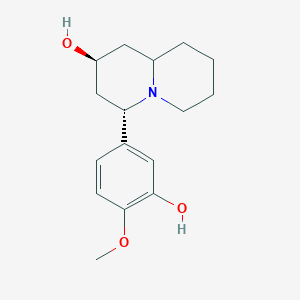
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)
